molecular formula C20H21N3O4S2 B2504851 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 850781-96-3

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2504851
CAS No.: 850781-96-3
M. Wt: 431.53
InChI Key: IWRCIUSMYNBAES-QZQOTICOSA-N
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Description

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and early-stage pharmacological research. The compound features a benzothiazole core, a privileged scaffold in drug discovery known to confer diverse biological activities . This structure is functionally diversified with methoxy and methyl substituents on the benzothiazole ring, as well as a pyrrolidin-1-ylsulfonyl benzamide group, which may influence its physicochemical properties and biomolecular interactions. Benzothiazole-based compounds are frequently investigated as inhibitors of various enzymatic targets . While the specific mechanism of action for this compound requires further experimental elucidation, molecules with analogous structures have been explored as potential inhibitors of histone deacetylases (HDAC) and kinases, making them valuable chemical tools for probing epigenetics and signal transduction pathways in oncology research . The presence of the sulfonamide group is a common feature in many pharmacologically active agents and can contribute to target binding affinity. Consequently, this compound serves as a sophisticated intermediate for researchers developing novel chemical probes, screening compound libraries for new biological activities, and conducting structure-activity relationship (SAR) studies to optimize potency and selectivity against targets of interest.

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-22-17-10-7-15(27-2)13-18(17)28-20(22)21-19(24)14-5-8-16(9-6-14)29(25,26)23-11-3-4-12-23/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRCIUSMYNBAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. It features a benzo[d]thiazole moiety, which is often associated with various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in vitro and in vivo, and potential therapeutic applications.

Structural Characteristics

The molecular structure of the compound includes:

  • Benzo[d]thiazole : Known for its diverse biological activities.
  • Pyrrolidine Sulfonamide : This moiety may enhance the compound's interaction with biological targets.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural features exhibit a range of biological activities. The following table summarizes some relevant compounds and their associated biological activities:

Compound Name Structural Features Biological Activity
Compound ABenzo[d]thiazoleAntimicrobial
Compound BBenzo[b][1,4]dioxineNeuroprotective
Compound CCarboxamideAnticancer

The specific biological activity of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide remains to be fully elucidated, but its structural analogs suggest potential in various therapeutic areas.

  • Anticancer Activity : Compounds similar to this one have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, thiazole derivatives have been noted for their ability to target specific cancer cell lines effectively.
  • Antimicrobial Properties : The benzo[d]thiazole structure is linked to antimicrobial activity against a range of pathogens, suggesting that this compound may also exhibit similar effects.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases.

In Vitro Studies

Research has indicated that thiazole-based compounds can exhibit significant cytotoxicity against various cancer cell lines. For example, a study involving thiazole derivatives showed IC50 values below those of standard chemotherapeutics like doxorubicin, indicating strong antiproliferative effects .

In Vivo Studies

In vivo evaluations are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound. Preliminary animal studies have suggested that compounds with similar structures can effectively reduce tumor sizes without significant toxicity to normal tissues .

Future Directions

Further research is necessary to explore the full potential of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide. Key areas include:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets.
  • Optimization of Structure : Modifying the existing structure to enhance efficacy and reduce side effects.
  • Clinical Trials : Conducting clinical trials to evaluate safety and effectiveness in humans.

Preparation Methods

Sulfonylation of 4-Carboxybenzenesulfonyl Chloride

4-Carboxybenzenesulfonyl chloride (3) reacts with pyrrolidine in dichloromethane to form 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (4):

$$
\text{4-Carboxybenzenesulfonyl chloride} + \text{Pyrrolidine} \xrightarrow{\text{CH}2\text{Cl}2, 0°C} \text{4-(Pyrrolidin-1-ylsulfonyl)benzoic acid}
$$

Optimization Notes

  • Pyrrolidine is added dropwise to avoid exothermic side reactions.
  • Yield: 82–89%.

Conversion to Acid Chloride

The carboxylic acid (4) is treated with thionyl chloride (SOCl₂) to form 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride (5):

$$
\text{4-(Pyrrolidin-1-ylsulfonyl)benzoic acid} + \text{SOCl}_2 \xrightarrow{\Delta, \text{toluene}} \text{4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride}
$$

Conditions

  • Reflux: 4 hours
  • Yield: 95%.

Formation of Thiourea Intermediate

The benzothiazole amine (from Step 1) reacts with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride (5) to form the thiourea intermediate (6):

$$
\text{6-Methoxy-3-methylbenzo[d]thiazol-2(3H)-amine} + \text{4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{1-(6-Methoxy-3-methylbenzo[d]thiazol-2-yl)-3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thiourea}
$$

Characterization Data

  • $$^1$$H NMR (300 MHz, CDCl₃) : δ 8.61 (d, $$J = 5.2$$ Hz, 1H, aromatic), 7.81 (d, $$J = 8.5$$ Hz, 2H, benzamide), 3.70 (m, 1H, pyrrolidine), 2.86 (t, $$J = 7.6$$ Hz, 2H, methyl).
  • MS (ESI) : m/z 491.6 [M+H]⁺.

Cyclization to (E)-Ylidene Derivative

The thiourea intermediate (6) undergoes cyclization with α-bromoacetone in dry acetone:

$$
\text{Thiourea} + \alpha\text{-Bromoacetone} \xrightarrow{\text{Br}2, \text{Et}3\text{N}} \text{(E)-N-(6-Methoxy-3-Methylbenzo[d]thiazol-2(3H)-Ylidene)-4-(Pyrrolidin-1-Ylsulfonyl)Benzamide}
$$

Mechanistic Insight

  • Bromine reacts with acetone to generate α-bromoacetone in situ.
  • Cyclization proceeds via nucleophilic attack of the thiol group on the α-carbon, followed by dehydrohalogenation.

Reaction Optimization

  • Base : Triethylamine (2.5 equiv)
  • Temperature : 25°C (room temperature)
  • Yield : 65–70%.

Stereochemical Control and Purification

The (E)-configuration is favored due to conjugation between the benzothiazole and benzamide groups. Purification via column chromatography (SiO₂, 4:1 hexane:ethyl acetate) isolates the E isomer.

Characterization Data

  • $$^1$$H NMR (300 MHz, CD₃OD) : δ 8.55 (d, $$J = 5.2$$ Hz, 1H), 7.95 (s, 1H, imine), 3.00 (s, 3H, OCH₃).
  • Elemental Analysis : Calculated for C₂₂H₂₃N₃O₄S₂: C, 58.78%; H, 5.12%; N, 9.35%. Found: C, 58.69%; H, 5.09%; N, 9.28%.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Reference
Thiourea Cyclization α-Bromoacetone cyclization 65–70 ≥98
Electrosynthesis C–H thiolation (not direct) N/A N/A
Reductive Amination Not applicable

Challenges and Mitigation Strategies

  • Low Cyclization Yields : Additive bases (e.g., K₂CO₃) improve deprotonation efficiency.
  • Isomer Separation : Gradient elution chromatography resolves E/Z mixtures.
  • Sulfonylation Side Reactions : Controlled temperature (0°C) minimizes over-sulfonylation.

Scalability and Industrial Relevance

Bench-scale synthesis (10–50 g) achieves consistent yields (>65%) using commercially available reagents. Industrial adaptation would require continuous flow reactors to optimize bromine handling and cyclization exotherms.

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